(1R,2R)-1-Fluoro-2-(methylsulfanyl)cyclooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1-Fluoro-2-(methylsulfanyl)cyclooctane is a chiral organofluorine compound characterized by the presence of a fluorine atom and a methylsulfanyl group attached to a cyclooctane ring The compound’s stereochemistry is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of its substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-Fluoro-2-(methylsulfanyl)cyclooctane typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable cyclooctane derivative, such as cyclooctene.
Fluorination: The introduction of the fluorine atom can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure regioselectivity and stereoselectivity.
Thioether Formation: The methylsulfanyl group is introduced via nucleophilic substitution using a thiol reagent, such as methanethiol, in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The fluorine atom and the cyclooctane ring can be reduced under specific conditions, although such reactions are less common.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride, methanethiol, diethylaminosulfur trifluoride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced cyclooctane derivatives.
Substitution: Substituted cyclooctane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a chiral building block for the synthesis of complex molecules and as a reagent in stereoselective reactions.
Biology: Investigating the biological activity of fluorinated compounds and their interactions with biomolecules.
Medicine: Exploring its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Potential use in the development of advanced materials with unique properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of (1R,2R)-1-Fluoro-2-(methylsulfanyl)cyclooctane depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methylsulfanyl group may modulate its reactivity and solubility.
Vergleich Mit ähnlichen Verbindungen
(1R,2R)-1-Fluoro-2-(hydroxyl)cyclooctane: Similar structure with a hydroxyl group instead of a methylsulfanyl group.
(1R,2R)-1-Fluoro-2-(ethylsulfanyl)cyclooctane: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
(1R,2R)-1-Fluoro-2-(methylsulfanyl)cyclohexane: Similar structure with a cyclohexane ring instead of a cyclooctane ring.
Uniqueness: (1R,2R)-1-Fluoro-2-(methylsulfanyl)cyclooctane is unique due to its specific combination of a fluorine atom and a methylsulfanyl group on a cyclooctane ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
75825-93-3 |
---|---|
Molekularformel |
C9H17FS |
Molekulargewicht |
176.30 g/mol |
IUPAC-Name |
(1R,2R)-1-fluoro-2-methylsulfanylcyclooctane |
InChI |
InChI=1S/C9H17FS/c1-11-9-7-5-3-2-4-6-8(9)10/h8-9H,2-7H2,1H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
ABMQKRNGXMHUDG-RKDXNWHRSA-N |
Isomerische SMILES |
CS[C@@H]1CCCCCC[C@H]1F |
Kanonische SMILES |
CSC1CCCCCCC1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.